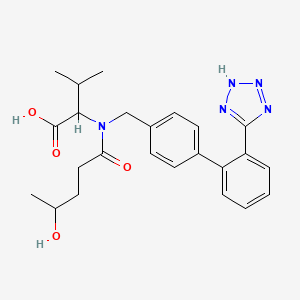

Valery 4-Hydroxy Valsartan

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Valery 4-Hydroxy Valsartan is a metabolite of Valsartan, an angiotensin II receptor antagonist used primarily for the treatment of hypertension and heart failure . This compound is known for its role in blocking the effects of angiotensin II, a peptide hormone that causes blood vessels to constrict, leading to increased blood pressure .

Méthodes De Préparation

The synthesis of Valery 4-Hydroxy Valsartan involves several steps, starting from 4’-methyl-2-cyanobiphenyl. The key step in the synthesis is the formation of the tetrazole ring, which is catalyzed by a Lewis acid . The process includes refluxing in dimethylbenzene, followed by treatment with tributyltin azide, and subsequent hydrogenation in the presence of palladium on carbon . Industrial production methods are similar but scaled up to meet commercial demands.

Analyse Des Réactions Chimiques

Valery 4-Hydroxy Valsartan undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen gas for reduction and tributyltin azide for tetrazole ring formation . The major products formed from these reactions include the tetrazole derivative and the reduced form of the compound .

Applications De Recherche Scientifique

Valery 4-Hydroxy Valsartan has several scientific research applications. In medicine, it is used to study the effects of angiotensin II receptor antagonists on blood pressure and heart function . In biology, it is used to investigate the role of angiotensin II in various physiological processes . In chemistry, it serves as a reference standard for analytical method development and validation . Additionally, it has industrial applications in the production of antihypertensive drugs .

Mécanisme D'action

Valery 4-Hydroxy Valsartan exerts its effects by selectively inhibiting the binding of angiotensin II to the angiotensin II type 1 receptors found in various tissues, including vascular smooth muscle and the adrenal gland . This inhibition blocks the vasoconstricting and aldosterone-secreting effects of angiotensin II, leading to reduced blood pressure and decreased fluid retention .

Comparaison Avec Des Composés Similaires

Valery 4-Hydroxy Valsartan is unique compared to other angiotensin II receptor antagonists such as telmisartan, candesartan, losartan, olmesartan, and irbesartan . While all these compounds block the effects of angiotensin II, this compound is specifically noted for its potent antiplatelet properties, which are independent of other antiplatelet agents . This makes it particularly valuable in research focused on cardiovascular diseases and platelet function .

Propriétés

IUPAC Name |

2-[4-hydroxypentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-3-methylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N5O4/c1-15(2)22(24(32)33)29(21(31)13-8-16(3)30)14-17-9-11-18(12-10-17)19-6-4-5-7-20(19)23-25-27-28-26-23/h4-7,9-12,15-16,22,30H,8,13-14H2,1-3H3,(H,32,33)(H,25,26,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICSQZMPILLPFKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(=O)CCC(C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13718360.png)

![2-[4-(2-Bromo-5-chlorophenyl)-1-methylpyrrolidin-3-yl]phenol](/img/structure/B13718367.png)

![tert-Butyl cis-4-((2-chloro-thieno[3,2-d]pyrimidin-4-yl)amino)cyclohexyl carbamate](/img/structure/B13718371.png)

![(3R,7R,9R,11R,13S,14R)-6-[(3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyl-tetrahydropyran-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyl-tetrahydropyran-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B13718386.png)

![3-(Boc-amino)-4-[(2-ethoxy-2-oxoethyl)amino]-4-oxobutyric Acid](/img/structure/B13718405.png)

![1-[2-(Dimethylamino)ethyl]-1H-pyrazole-4-boronic Acid Pinacol Ester Hydrochloride](/img/structure/B13718433.png)